molecular formula C18H20N2O3 B6536102 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide CAS No. 1021207-43-1

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide

Cat. No.: B6536102
CAS No.: 1021207-43-1
M. Wt: 312.4 g/mol
InChI Key: KXVSBYMILWXJKY-UHFFFAOYSA-N
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Description

N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydroindole core substituted at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) group and at the 6-position with a furan-2-carboxamide moiety. This structure combines a rigid heterocyclic scaffold with bulky and polar substituents, which may influence its pharmacokinetic properties and biological interactions.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)17(22)20-9-8-12-6-7-13(11-14(12)20)19-16(21)15-5-4-10-23-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVSBYMILWXJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and furan precursors. The indole derivative can be synthesized through electrophilic substitution reactions, while the furan ring can be introduced via cyclization reactions. The final step involves coupling the indole and furan moieties under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or furan rings, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The furan ring can also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Notes
Target Compound C₁₉H₂₁N₂O₃* ~361.4 1-pivaloyl, 6-furan-2-carboxamide Structural analog to GPCR ligands
BG02374 () C₂₀H₂₃FN₂O₃S 390.47 1-pivaloyl, 6-sulfonamide Sulfonamide derivative
JNJ5207787 () C₂₅H₃₀N₄O₂† ~418.5 1-acetyl, 6-acrylamide GPCR ligand
1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-... () C₂₇H₂₈F₃N₃O₆ 547.5 Cyclopropane carboxamide, difluorobenzodioxol VX-661 isomer (cystic fibrosis therapy)
Furo[2,3-b]pyridine derivative () C₂₈H₂₄F₄N₆O₄ ~596.5 Oxadiazolyl, trifluoroethylamino Anticancer screening candidate

†Inferred from substituent composition.

Structural Analysis

  • Core Scaffold : The target compound and BG02374 share a 2,3-dihydroindole core, while JNJ5207787 () and the furopyridine derivative () incorporate indole or fused heterocyclic systems.
  • 6-Position: The furan-2-carboxamide in the target compound differs from BG02374’s sulfonamide, altering hydrogen-bonding capacity and acidity. Sulfonamides are stronger acids (pKa ~1-2) than carboxamides (pKa ~10), impacting solubility and target interactions . Fluorine Substitution: BG02374 and the compound include fluorine atoms, which may improve bioavailability and binding affinity through electronegative effects .

Biological Activity

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from various studies.

  • Molecular Formula : C20_{20}H23_{23}N3_{3}O3_{3}
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1058489-95-4

Synthesis and Characterization

The compound can be synthesized through various organic reactions involving indole derivatives and furan carboxylic acids. The characterization of the compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies:

StudyCell LineIC50_{50} (µM)Mechanism of Action
Han et al. (2023)MCF-7 (breast cancer)4.7Induction of apoptosis and cell cycle arrest
Zhang et al. (2024)A549 (lung cancer)5.5Inhibition of PI3K/Akt pathway
Lee et al. (2024)HeLa (cervical cancer)3.8Modulation of apoptotic markers

Case Study: MCF-7 Cell Line
In vitro studies using the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant cytotoxicity, with an IC50_{50} value of 4.7 µM. The mechanism involved apoptosis induction via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

The biological activity is primarily attributed to the compound's ability to interact with specific cellular pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
  • Inhibition of Oncogenic Pathways : The compound inhibits key signaling pathways such as PI3K/Akt, which are critical for cancer cell survival and proliferation.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
AbsorptionModerate
DistributionTissue-specific
MetabolismLiver
ExcretionRenal

Studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate that the compound has favorable characteristics for further development as an anticancer agent.

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